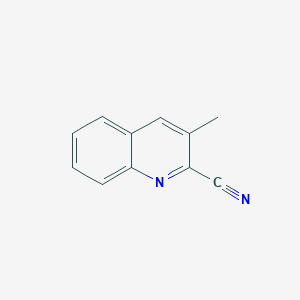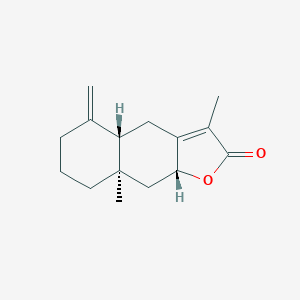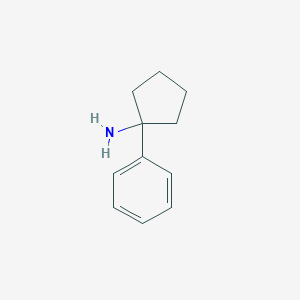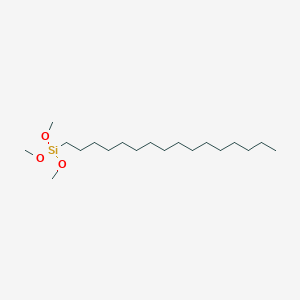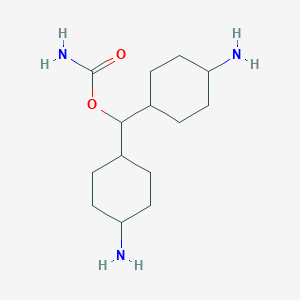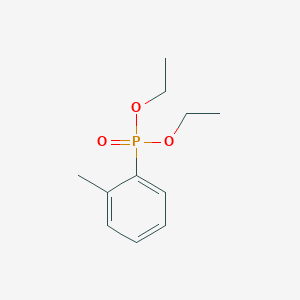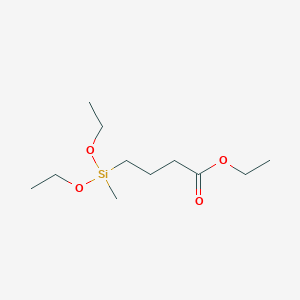![molecular formula C16H18N2 B103244 N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline CAS No. 18150-14-6](/img/structure/B103244.png)
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPPA is a fluorescent ligand that binds to the α7 nicotinic acetylcholine receptor (α7nAChR), a protein that plays a crucial role in various physiological processes. In
作用機序
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline binds to the α7nAChR with high affinity and selectivity. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline on α7nAChR is not fully understood, but it is believed to involve the stabilization of the receptor in an active state.
生化学的および生理学的効果
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been shown to have various biochemical and physiological effects on α7nAChR. These effects include the modulation of receptor desensitization and the enhancement of receptor activation. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects suggest that N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline may have potential therapeutic applications in various neurological and psychiatric disorders.
実験室実験の利点と制限
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has several advantages for lab experiments. It is a highly specific and selective ligand for α7nAChR, which allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline is also a fluorescent ligand, which allows for real-time imaging of the receptor in living cells and tissues. However, N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has some limitations for lab experiments. It is a relatively large molecule, which may limit its penetration into certain tissues and cells. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline also has a relatively short half-life, which may limit its use in long-term experiments.
将来の方向性
There are several future directions for the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in scientific research. One potential direction is the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based probes for the imaging and quantification of α7nAChR in vivo. Another potential direction is the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in the study of the role of α7nAChR in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Finally, the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based drugs for the treatment of these disorders is also a promising future direction.
合成法
The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline involves the reaction of 2-bromopyridine with (E)-1-(dimethylamino)-3-(4-(prop-1-en-2-yl)phenyl)prop-2-en-1-one in the presence of a palladium catalyst. This reaction yields N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in high purity and yield. The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been well-established and can be easily reproduced in a laboratory setting.
科学的研究の応用
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been used extensively in scientific research as a fluorescent ligand for α7nAChR. The α7nAChR is a protein that is expressed in various tissues and plays a crucial role in various physiological processes, including learning and memory, inflammation, and pain. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been used to study the pharmacology and physiology of α7nAChR, including its modulation by various drugs and agonists.
特性
CAS番号 |
18150-14-6 |
|---|---|
製品名 |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+ |
InChIキー |
HMJPNNRBGBKUNV-OUKQBFOZSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
正規SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



